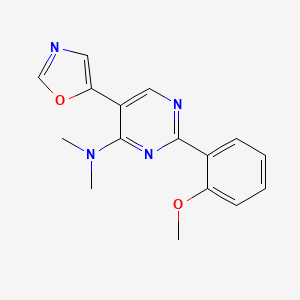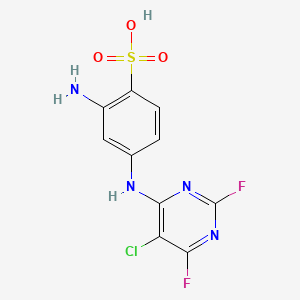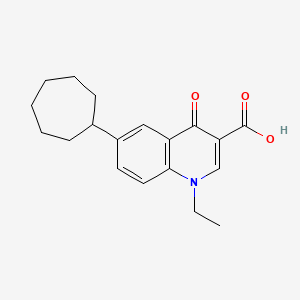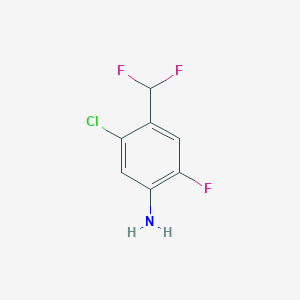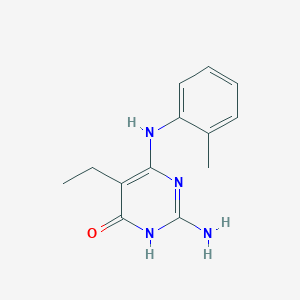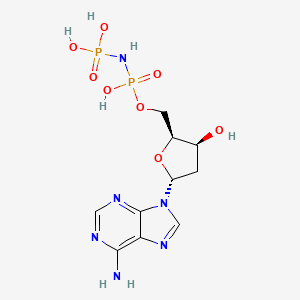
((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl trihydrogen iminodiphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl trihydrogen iminodiphosphate is a complex organic compound with significant applications in various scientific fields. This compound features a purine base attached to a tetrahydrofuran ring, which is further linked to a trihydrogen iminodiphosphate group. Its unique structure allows it to participate in a variety of chemical reactions and biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl trihydrogen iminodiphosphate typically involves multiple steps The process begins with the preparation of the purine base, which is then attached to the tetrahydrofuran ring through a series of condensation reactions
Industrial Production Methods
Industrial production of this compound often employs automated synthesis machines to ensure precision and reproducibility. The process is optimized for large-scale production, with careful monitoring of reaction conditions such as temperature, pH, and solvent composition to maximize yield and purity.
化学反应分析
Types of Reactions
((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl trihydrogen iminodiphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine base or the phosphate group.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various purine derivatives, while substitution reactions can introduce different functional groups to the purine base.
科学研究应用
Chemistry
In chemistry, ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl trihydrogen iminodiphosphate is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its role in cellular processes. It can act as a substrate for various enzymes, making it valuable in enzymology research.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of viral infections and cancer.
Industry
Industrially, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules.
作用机制
The mechanism of action of ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl trihydrogen iminodiphosphate involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, affecting DNA and RNA synthesis. The phosphate group can participate in phosphorylation reactions, influencing various signaling pathways. These interactions can modulate cellular processes, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
Adenosine triphosphate (ATP): Similar in structure due to the presence of a purine base and phosphate groups.
Guanosine triphosphate (GTP): Another nucleotide with a purine base and phosphate groups.
Cytidine triphosphate (CTP): Contains a pyrimidine base and phosphate groups.
Uniqueness
((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl trihydrogen iminodiphosphate is unique due to its specific stereochemistry and the presence of the iminodiphosphate group. This distinct structure allows it to participate in unique chemical reactions and biological processes that similar compounds may not.
属性
分子式 |
C10H16N6O8P2 |
|---|---|
分子量 |
410.22 g/mol |
IUPAC 名称 |
[[[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]phosphonic acid |
InChI |
InChI=1S/C10H16N6O8P2/c11-9-8-10(13-3-12-9)16(4-14-8)7-1-5(17)6(24-7)2-23-26(21,22)15-25(18,19)20/h3-7,17H,1-2H2,(H2,11,12,13)(H4,15,18,19,20,21,22)/t5-,6-,7+/m0/s1 |
InChI 键 |
ODALJRAUBVUVQD-LYFYHCNISA-N |
手性 SMILES |
C1[C@@H]([C@@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(NP(=O)(O)O)O)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(NP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


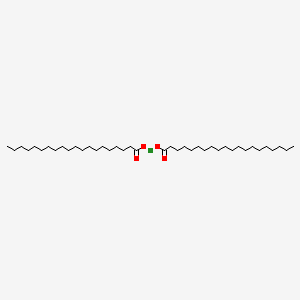
![Imidazolidine, 1,3-bis[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B15215865.png)
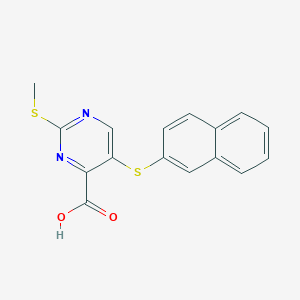
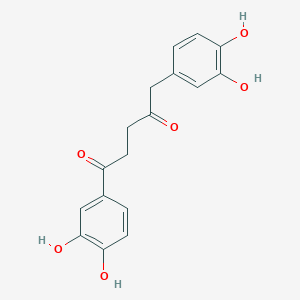
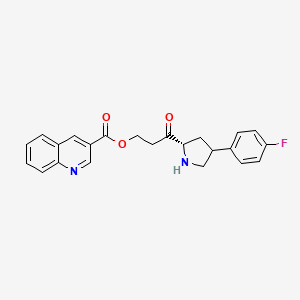
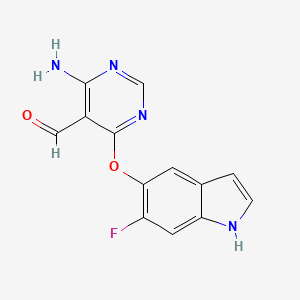
![1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B15215892.png)

